molecular formula C21H21FN4OS B2406780 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide CAS No. 1105232-10-7

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

Cat. No. B2406780
CAS RN: 1105232-10-7
M. Wt: 396.48
InChI Key: HQACQHVJWLSJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H21FN4OS and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyridazine Derivatives and HIV Inhibition

Pyridazine derivatives, closely related to the specified compound, have been studied for their potential as HIV inhibitors. Heinisch et al. (1996) synthesized a series of compounds structurally related to nevirapine, a known reverse transcriptase inhibitor, and evaluated their efficacy against HIV-1 (Heinisch et al., 1996).

Radiosynthesis for Imaging Stearoyl-CoA Desaturase-1

Silvers et al. (2016) developed radiotracers derived from pyridazine carboxamide for PET imaging of Stearoyl-CoA Desaturase-1, a key enzyme in cancer progression. This research could be relevant to the use of similar compounds in imaging applications (Silvers et al., 2016).

Development of 5-HT1A Receptor Agonists

Vacher et al. (1999) investigated derivatives of pyridinemethylamine, related to the specified compound, as selective agonists for the 5-HT1A receptor, showing potential in treating depression (Vacher et al., 1999).

Met Kinase Inhibitor Development

Schroeder et al. (2009) worked on N-substituted pyridine carboxamides as selective inhibitors of the Met kinase, indicating potential applications in cancer treatment (Schroeder et al., 2009).

Thiazole-Piperidine Hybrids for Tuberculosis

Jeankumar et al. (2013) synthesized thiazole-aminopiperidine hybrids, structurally related to the specified compound, showing promise as Mycobacterium tuberculosis inhibitors (Jeankumar et al., 2013).

Crystal Structure and Molecular Docking Studies

Venkateshan et al. (2019) conducted crystal structure analysis and molecular docking studies on pyridine derivatives, potentially offering insights into the structural properties and binding mechanisms of similar compounds (Venkateshan et al., 2019).

Structural Analysis of Anticonvulsant Drugs

Georges et al. (1989) explored the structural and electronic properties of anticonvulsant drugs, including pyridazine derivatives, which could be relevant to understanding the pharmacological properties of similar compounds (Georges et al., 1989).

Anti-Angiogenic and DNA Cleavage Studies

Kambappa et al. (2017) synthesized piperidine carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy (Kambappa et al., 2017).

Computational Studies of Bipyridine Derivatives

Jayarajan et al. (2019) conducted experimental and computational studies on bipyridine carboxamides, including NLO properties and molecular docking, which could be informative for the development of novel inhibitors (Jayarajan et al., 2019).

Metabolism of Flumatinib

Gong et al. (2010) studied the metabolism of flumatinib, a tyrosine kinase inhibitor with structural similarities, providing insights into the metabolic pathways of related compounds (Gong et al., 2010).

properties

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4OS/c22-17-5-3-15(4-6-17)19-7-8-20(25-24-19)26-11-9-16(10-12-26)21(27)23-14-18-2-1-13-28-18/h1-8,13,16H,9-12,14H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQACQHVJWLSJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CS2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.